Oxirane, [(2-propenylthio)methyl]-
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Overview
Description
Oxirane, [(2-propenylthio)methyl]- is a chemical compound with the molecular formula C6H10OS. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(2-propenylthio)methyl]- typically involves the reaction of an allyl thiol with an epoxide precursor. One common method is the reaction of allyl mercaptan with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Oxirane, [(2-propenylthio)methyl]- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [(2-propenylthio)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Oxirane, [(2-propenylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Oxirane, [(2-propenylthio)methyl]- involves the reactivity of the epoxide ring. The strained ring structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nature of the nucleophile and the reaction conditions. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxirane, [(2-propenyloxy)methyl]-: Similar in structure but contains an oxygen atom instead of a sulfur atom.
Oxirane, 2-methyl-2-phenyl-: Contains a phenyl group and a methyl group attached to the epoxide ring.
Oxirane, 2-methyl-: A simpler epoxide with a methyl group attached to the ring.
Uniqueness
Oxirane, [(2-propenylthio)methyl]- is unique due to the presence of the sulfur atom, which imparts different chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom can participate in different types of chemical reactions, such as the formation of sulfoxides and sulfones, which are not possible with oxygen-containing epoxides.
Properties
IUPAC Name |
2-(prop-2-enylsulfanylmethyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-2-3-8-5-6-4-7-6/h2,6H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSNRJYKWDIQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482119 |
Source
|
Record name | Oxirane, [(2-propenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24376-05-4 |
Source
|
Record name | Oxirane, [(2-propenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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